![molecular formula C10H16F2N2O2 B13029715 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane CAS No. 1638760-20-9](/img/structure/B13029715.png)
6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It features a bicyclic structure containing a diazabicycloheptane ring system, with two fluorine atoms and a Boc (tert-butoxycarbonyl) protecting group.
- The Boc group shields the amine functionality, making it useful in synthetic chemistry.
6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane: is a chemical compound with the molecular formula and a molecular weight of .
Métodos De Preparación
Synthetic Routes: One common synthetic route involves the reaction of 4,4-difluorocyclohexanone with tert-butylamine, followed by Boc protection.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production: While not widely produced industrially, it can be synthesized on a laboratory scale.
Análisis De Reacciones Químicas
Reactivity: 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane can undergo various reactions
Common Reagents and Conditions: Acidic or basic hydrolysis conditions, nucleophiles (e.g., amines), and reducing agents (e.g., lithium aluminum hydride).
Major Products: Deprotection yields the free amine, while substitution reactions lead to various derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a precursor for bioactive compounds.
Industry: Limited industrial applications, but its derivatives could find use in materials science.
Mecanismo De Acción
- The exact mechanism of action for 6-Boc-4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane depends on its specific application.
- It may interact with biological targets or participate in chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds: Other diazabicycloheptanes or fluorinated compounds.
Uniqueness: The combination of the Boc group, fluorine atoms, and the bicyclic ring system sets it apart.
Propiedades
Número CAS |
1638760-20-9 |
|---|---|
Fórmula molecular |
C10H16F2N2O2 |
Peso molecular |
234.24 g/mol |
Nombre IUPAC |
tert-butyl 4,4-difluoro-2,6-diazabicyclo[3.2.0]heptane-6-carboxylate |
InChI |
InChI=1S/C10H16F2N2O2/c1-9(2,3)16-8(15)14-4-6-7(14)10(11,12)5-13-6/h6-7,13H,4-5H2,1-3H3 |
Clave InChI |
VIGKFDIPOPFKMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2C1C(CN2)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
![2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)
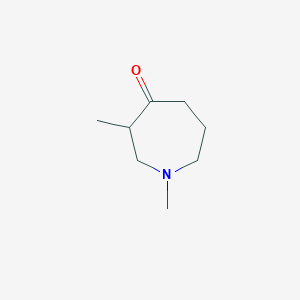
![5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13029659.png)
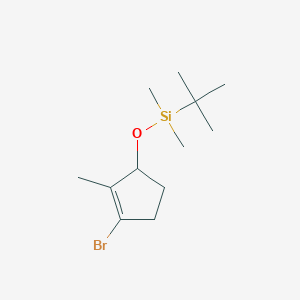
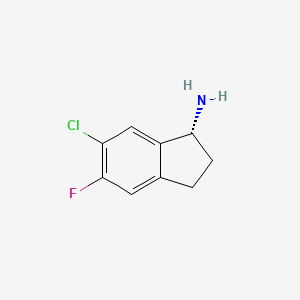
![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)
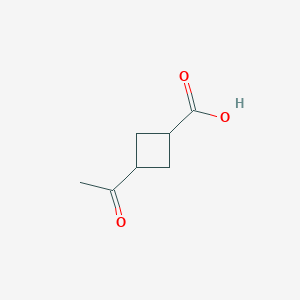
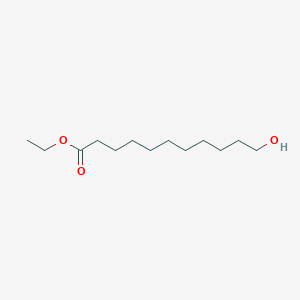
![3-bromo-4-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13029707.png)

